molecular formula C8H6BrNOS B1322183 2-Bromo-5-methoxybenzothiazole CAS No. 214337-39-0

2-Bromo-5-methoxybenzothiazole

Cat. No.: B1322183
CAS No.: 214337-39-0
M. Wt: 244.11 g/mol
InChI Key: XDYFAYVQPCTFOY-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzothiazole (BMT) is an organic compound that is widely used in the synthesis of various bioactive molecules. It is a versatile building block for the synthesis of various drug-like molecules, and its applications in the field of medicinal chemistry have been extensively investigated in recent years. In

Scientific Research Applications

Synthesis and Characterization

2-Bromo-5-methoxybenzothiazole serves as a versatile intermediate in the synthesis of various organic compounds. An efficient methodology has been developed using palladium-catalyzed Suzuki biaryl coupling, demonstrating the compound's utility in creating a diverse array of 2-arylbenzothiazole derivatives. This process underscores its importance in the synthesis of complex molecules, such as PET probe precursors for Alzheimer's disease imaging (Majo, Prabhakaran, Mann, & Kumar, 2003).

Antiproliferative Activity

The compound has also found application in the synthesis of new 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, which have been evaluated for their antiproliferative activities. This highlights its potential in medicinal chemistry for developing new therapeutic agents (Narayana, Raj, & Sarojini, 2010).

Environmental and Mutagenic Studies

Research has also focused on the environmental impact and mutagenicity of derivatives, including studies on river water in Japan. This work emphasizes the need for careful consideration of the environmental fate and toxicological impact of such compounds and their derivatives (Watanabe et al., 2002).

Industrial and Synthetic Applications

On a more practical level, this compound derivatives have been used in the synthesis of key intermediates for dyes and potentially for Firefly Luciferin, demonstrating its relevance in industrial applications and synthetic chemistry (Xiao-jun, 2011).

Antimicrobial Properties

Further investigations into the biological activity of this compound derivatives have shown potential in the development of new antimicrobial agents, as seen in the synthesis and characterization of 6-Methoxy-2-aminobenzothioate derivatives and their evaluation against certain bacterial strains (Juber, Hamed, & Khalil, 2020).

Safety and Hazards

“2-Bromo-5-methoxybenzothiazole” is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin burns, eye damage, and respiratory irritation .

Future Directions

Benzothiazoles, including “2-Bromo-5-methoxybenzothiazole”, continue to attract interest due to their wide range of biological activities and potential applications in drug design . Future research may focus on developing more efficient synthesis methods and exploring their biological activities .

Properties

IUPAC Name

2-bromo-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYFAYVQPCTFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621915
Record name 2-Bromo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214337-39-0
Record name 2-Bromo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214337-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (3.6 eq) in chloroform (0.75M) was added dropwise over a of 1 hr to a stirred suspension of 5-methoxy-2-mercaptobenzothiazole (1 eq) in form at 0° C. The mixture was stirred for 30 min before it was added slowly to water and stirred for further 20 min. The mixture was filtered to remove a cream solid. The organic phase was dried and evaporated to leave a brown solid. The brown solid was dissolved in ether and filtered. The residue was washed with ether and the filtrate and washings were combined and evaporated, chromatographed (4:1 hexanes and ethyl acetate) to give the title compound as a pale yellow solid. MS: MH+=244
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